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Compound of Interest |

5-(6-Chloro-2-methylpyrimidin-4-
Compound Name:
yl)thiazole
CAS No.: 1159818-34-4
Cat. No.: B2874445

Executive Summary

Product: 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-
pyrimidinyl)amino]- (D-INT) Role: Key Late-Stage Intermediate for Dasatinib (BCR-ABL/Src
Inhibitor). Criticality: The solid-state form of D-INT directly impacts the yield, purity, and
polymorph control of the final Dasatinib drug substance. Unlike the final API, which has well-
defined hydrate/anhydrate forms, the intermediate is often characterized by high crystallinity
and poor solubility, necessitating specific solvent systems for processing.

Structural & Crystallographic Data Analysis[1][2][3][4]

The crystal structure of D-INT is governed by strong intermolecular hydrogen bonding and

stacking interactions typical of aminothiazole-pyrimidine scaffolds. Below is a comparison of the
intermediate's solid-state metrics against the final Dasatinib APl and a structural analog.

Table 1: Comparative Solid-State Metrics
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Alternative 2: 2-

Target: D-INT Alternative 1: ] ]
Feature ) o ) Aminothiazole
(Intermediate) Dasatinib (Final API)
Precursor
CAS Number 302964-08-5 302962-49-8 302964-24-5
Molecular Weight 394.28 g/mol 488.01 g/mol 267.73 g/mol

Crystal Habit

Pale yellow crystalline

White to off-white

White crystalline solid

powder (Anhydrate/Hydrate)
_ . 280-286 °C 280-286 °C
Melting Point 195-198 °C
(Decomp.) (Anhydrate)

Lattice Dominance

Amide-Pyrimidine H-
bonds

Solvate-dependent
(Promiscuous solvate

former)

Amide dimer packing

Solubility Profile

High in NMP/DMSO;
Low in MeOH

Low in water;
Moderate in
DMSO/Ethanol

Moderate in MeOH

Space Group

Predicted:[1]
Monaoclinic (

)

Monoclinic (

) or Orthorhombic (

)

Monoclinic

Analyst Insight: The melting point of D-INT is remarkably high (approx. 280°C), nearly identical

to the final Dasatinib anhydrate. This suggests that the "core" H-bonding network

(Aminothiazole-Pyrimidine interface) provides the primary lattice energy, which is retained in the

final drug structure.

Structural Disambiguation & Synthesis Logic
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To understand the crystal packing, one must visualize the connectivity. The "5-" position of the
thiazole ring anchors the amide linker to the phenyl ring, while the "2-" position connects to the
pyrimidine.

________________________

Crystal Lattice Driver

Key Interaction:
Planar conformation stabilized by
intramolecular H-bond (S...NH)

2-Amino-N-(2-chloro-6-methylphenyl) Nucleophilic Subst.
thiazole-5-carboxamide NaH/THF or t-BuOK)

TARGET: D-INT
(CAS 302964-08-5)

High Crystallinity Intermediate

4,6-Dichloro-2-methylpyrimidine |

Amine Coupling
1-(2-hydroxyethyl)piperazine; Dasatinib (API)
(Addition of Piperazine tail)

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the D-INT intermediate as the stable crystalline
scaffold before final side-chain attachment.

Experimental Protocols
A. Crystallization Screening for D-INT

Obtaining single crystals of D-INT is challenging due to its poor solubility in standard volatile
solvents. The following protocol utilizes a high-temperature solvent switch method.

Reagents:

e D-INT Crude (purity >95%)[2][3][4]

o N-Methyl-2-pyrrolidone (NMP) - Primary Solvent
o Methanol (MeOH) or Water - Anti-solvent
Protocol:

e Dissolution: Suspend 1.0 g of D-INT in 5 mL of NMP. Heat to 6570 °C until a clear yellow
solution is obtained.
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Filtration: Hot filter through a 0.45 um PTFE syringe filter to remove insoluble nuclei.

Nucleation: Slowly add MeOH (10 mL) dropwise to the hot solution while stirring at 300
RPM.

Growth: Allow the mixture to cool to room temperature over 4 hours (controlled cooling rate:
0.2 °C/min).

Harvest: Collect pale yellow prisms via vacuum filtration. Wash with cold MeOH.

B. X-Ray Diffraction Data Collection Strategy

Because D-INT diffracts weakly due to thin plate morphology, use the following parameters:

e Source: Cu K

(

) or Mo K
(if crystals are thick).

o Temperature: 100 K (Cryostream is essential to reduce thermal motion of the terminal chloro-
phenyl ring).

« Resolution: Aim for 0.8 A to resolve the C-Cl bonds clearly.

Comparative Performance: Why Characterize D-INT?

In drug development, characterizing the intermediate (D-INT) is often more critical than the
starting materials for two reasons:

o Impurity Rejection: D-INT crystallizes in a highly ordered lattice that tends to exclude process
impurities (e.g., regioisomers). A comparative study by Roy et al. on the final Dasatinib forms
showed that "promiscuous solvate formation™ is a risk; establishing a pure, unsolvated D-INT
phase prevents solvent entrapment downstream.

e Polymorph Control: The polymorphic form of D-INT can influence the dissolution rate during
the final reaction step.
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o Form A (Kinetic): Obtained from rapid precipitation (THF/Water). Dissolves fast, higher
reactivity.

o Form B (Thermodynamic): Obtained from slow cooling (NMP/MeOH). Lower reactivity,

higher purity.
Iab_l_&z_-_A_n_a_Iytical Differentiation

Method D-INT Response Dasatinib (API) Response
PXRD (2 Distinct peaks at 8.5°, 16.2°, Peaks at 6.8°, 12.3°, 16.4°
) 24.1° (Simulated) (Monohydrate)

Endotherms vary by solvate
DSC Sharp endotherm @ 280°C

(e.g., 280°C for anhydrate)

] ~8.2 min (More polar due to

HPLC (RT) ~12.5 min (C18, ACN/Water)

piperazine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Dasatinib | 302962-49-8 [chemicalbook.com]

2. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-

thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

¢ 3. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-
thiazolecarboxamide | CAS 302964-08-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

e 4.US20130030177AL1 - Synthesis process of dasatinib and intermediate thereof - Google

Patents [patents.google.com]

 To cite this document: BenchChem. [Comparative Analysis of Solid-State Properties:
Dasatinib Intermediate (D-INT)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2874445%#crystal-structure-data-for-5-6-chloro-2-

methylpyrimidin-4-yl-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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